3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
CAS No.: 740-12-5
Cat. No.: VC21315772
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 740-12-5 |
---|---|
Molecular Formula | C17H19NO4 |
Molecular Weight | 301.34 g/mol |
IUPAC Name | 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide |
Standard InChI | InChI=1S/C17H19NO4/c1-11-7-5-6-8-13(11)18-17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3,(H,18,19) |
Standard InChI Key | BGNIILXYCHNOSN-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Introduction
Chemical Properties and Structure
3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide is an organic compound characterized by a benzamide core with three methoxy groups and a 2-methylphenyl substituent. Its fundamental chemical properties are summarized in Table 1.
Table 1: Chemical Properties of 3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide
Property | Value |
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CAS Number | 740-12-5 |
Molecular Formula | C₁₇H₁₉NO₄ |
Molecular Weight | 301.337 g/mol |
Exact Mass | 301.131 Da |
LogP | 3.65710 |
PSA | 60.28000 |
The compound features a 3,4,5-trimethoxybenzene ring connected via an amide linkage to a 2-methylphenyl group. The presence of the three methoxy groups on the benzene ring significantly influences the compound's lipophilicity and potential binding affinity to biological targets. The 2-methyl substituent on the phenyl ring further contributes to its unique chemical and biological properties compared to analogous compounds .
It should be noted that there appears to be some inconsistency in the literature regarding the CAS number assignment, with some sources listing it as 4129-98-0 instead of 740-12-5. This discrepancy may be due to historical reassignments or variations in registration .
Biological Activities
Anticancer Properties
The compound class to which 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide belongs has shown promising anticancer activities in various studies. While specific data on this exact compound is limited, research on structurally similar benzamide derivatives indicates significant cytotoxic effects against several cancer cell lines.
Studies with related compounds have demonstrated activity against:
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HepG2 (hepatocellular carcinoma)
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MCF-7 (breast cancer)
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U-937 (acute monocytic leukemia)
The proposed mechanisms of action for this class of compounds include:
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Induction of apoptosis through modulation of pro-apoptotic proteins (p53 and Bax) and decrease of anti-apoptotic proteins (Bcl-2)
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Disruption of microtubule dynamics through inhibition of tubulin polymerization
Structure-Activity Relationships
Research on similar benzamide derivatives suggests that the positioning of the methoxy groups and the presence of the 2-methylphenyl moiety are crucial for biological activity. The trimethoxy pattern on the benzene ring appears to be particularly important for interaction with tubulin and other cellular targets .
Table 2: Comparative Biological Activity of Selected Benzamide Derivatives
Compound Structure | IC₅₀ on MCF-7 (μM) | Tubulin Polymerization Inhibition (%) |
---|---|---|
Triazinone-linked benzamide derivatives | 1.36-1.71 | 68.28-77.61 |
Imidazolone-linked derivatives | 3.16-4.80 | Not determined |
Vinyl amide derivatives | 2.41-4.80 | Moderate activity |
It's worth noting that compounds in this class have demonstrated the ability to arrest the cell cycle at the G2/M phase, with some derivatives showing a significant increase in pre-G1 apoptosis (from baseline levels of approximately 2% to 43.50% for the most potent compounds) .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide. A comparative analysis helps understand the structure-activity relationships and potential applications.
Table 3: Comparison with Structurally Similar Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Effect on Activity |
---|---|---|---|---|
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide | C₁₇H₁₉NO₄ | 301.345 | Methyl group at 4-position instead of 2-position | May affect binding orientation |
3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide | C₁₇H₁₉NO₅ | 317.34 | Methoxy group instead of methyl at 2-position | Enhanced hydrogen bonding potential |
3,4,5-trimethoxy-N-(4-methyl-pyridin-2-yl)-benzamide | C₁₆H₁₈N₂O₄ | 302.32 | Pyridine ring instead of phenyl | Increased water solubility, different binding profile |
3,4,5-trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide | C₁₇H₁₆F₃NO₄ | 355.317 | Trifluoromethyl instead of methyl | Enhanced lipophilicity and metabolic stability |
The comparison reveals that minor modifications to the basic scaffold can significantly impact physical, chemical, and biological properties. For instance, changing the position of the methyl group from the 2-position to the 4-position may affect the compound's binding orientation to biological targets .
Similarly, replacing the methyl group with a methoxy group at the 2-position, as in 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, introduces additional hydrogen bonding capability, potentially enhancing interactions with target proteins .
Crystal Structure and Conformational Analysis
X-ray crystallography studies of similar compounds, such as 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, provide insights into the three-dimensional structure of these benzamide derivatives. In the related compound, the amide plane is oriented at an angle of 41.5(3)° with respect to the 2-methoxybenzene ring, with the three methoxy groups lying almost in the plane of their respective aromatic rings .
Interestingly, in these related structures, the methoxy groups at positions 3 and 5 typically lie in the plane of the aromatic ring (with torsion angles near 0°), while the methoxy group at position 4 can adopt a nearly perpendicular orientation, with torsion angles approaching 90°. This conformational preference may significantly impact the compound's ability to interact with biological targets .
In the crystal structure of similar compounds, intermolecular hydrogen bonds, particularly N-H···O interactions, create extended molecular chains that may contribute to the compound's physical properties and crystalline packing .
Applications in Research
3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide and related compounds have several potential applications in research:
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Medicinal Chemistry: As lead compounds for developing novel anticancer agents, particularly those targeting tubulin dynamics
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Chemical Biology: As probes to study protein-ligand interactions and cellular pathways
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Structure-Activity Relationship Studies: For understanding how subtle structural modifications affect biological activity
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Drug Development: As starting points for optimization to improve pharmacokinetic and pharmacodynamic properties
Future Research Directions
Several promising avenues for future research on 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide include:
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Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms responsible for its biological activities
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Structure Optimization: Developing derivatives with enhanced potency, selectivity, and reduced toxicity
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Formulation Development: Exploring nanoparticle formulations to enhance solubility and bioavailability, similar to approaches used with related compounds
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Combination Therapy Investigations: Studying potential synergistic effects with established chemotherapeutic agents
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Expanded Biological Screening: Testing against additional cancer types and other disease models
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